1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Overview
Description
The compound “1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid” is a fluoroquinolone antibiotic . It is also known as Delafloxacin .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a pyridine ring, a quinoline ring, and an azetidine ring . The compound has a molecular weight of 881.53 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antibacterial Potency
A study by Frigola et al. (1994) explored a series of 7-azetidinylquinolones, focusing on their synthesis, biological activity, and structure-activity relationships. They found that certain substitutions in the azetidine moiety significantly enhanced antibacterial potency, especially against Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Another study by Kuramoto et al. (2003) reported on a novel 8-chloroquinolone with potent antibacterial activities against various bacteria, including Gram-positive and Gram-negative strains. The structural modifications led to significantly enhanced potency compared to existing antibiotics (Kuramoto et al., 2003).
Structural Optimization for Enhanced Efficacy
- Research by Frigola et al. (1995) also examined the synthesis and structure-activity relationships of stereoisomers of azetidinylquinolones. They found that specific stereochemical configurations at the azetidine and oxazine rings increased in vitro activity and oral efficacy (Frigola et al., 1995).
Antimycobacterial Activities
- Senthilkumar et al. (2009) synthesized fluoroquinolone derivatives for their antimycobacterial activities. They discovered that certain compounds showed significant in vitro and in vivo efficacy against Mycobacterium tuberculosis strains, suggesting potential for tuberculosis treatment (Senthilkumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3N5O3/c1-25-7-4-27(5-7)15-10(21)2-8-14(13(15)20)28(6-9(16(8)29)19(30)31)18-12(23)3-11(22)17(24)26-18/h2-3,6-7,25H,4-5H2,1H3,(H2,24,26)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVQPGHLHYNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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